molecular formula C12H18FNO B1445084 [2-(4-Fluorophenyl)ethyl](1-methoxypropan-2-yl)amine CAS No. 1249593-41-6

[2-(4-Fluorophenyl)ethyl](1-methoxypropan-2-yl)amine

Cat. No. B1445084
CAS RN: 1249593-41-6
M. Wt: 211.28 g/mol
InChI Key: XHXLNIRXMTWEBN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethyl](1-methoxypropan-2-yl)amine (also known as 2-FPE) is an organic compound with a wide range of scientific applications. It is a derivative of the amine class of compounds and is widely used in laboratory experiments and research studies. 2-FPE is a versatile compound, with a wide range of properties that make it useful in various scientific applications.

Scientific Research Applications

2-FPE is widely used in scientific research applications, particularly in the areas of drug discovery and development, as well as in the study of biochemical and physiological processes. It has been used in the development of new drugs, as well as in the study of drug metabolism and pharmacokinetics. It has also been used in the study of enzyme kinetics and cell signaling pathways.

Mechanism of Action

2-FPE is known to interact with various proteins, enzymes, and receptors, which can lead to a variety of biological effects. It has been shown to modulate the activity of various proteins, including G-protein coupled receptors, tyrosine kinases, and phosphatases. It has also been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
2-FPE has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various proteins and enzymes, which can lead to a variety of biological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have neuroprotective effects, as well as to modulate the activity of various neurotransmitters.

Advantages and Limitations for Lab Experiments

2-FPE has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity. It is also relatively stable and has a wide range of physiological and biochemical effects. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it can be difficult to handle in large quantities.

Future Directions

The potential applications of 2-FPE are still being explored. It has been used in the study of various biochemical and physiological processes, as well as in the development of new drugs. It has also been used in the study of enzyme kinetics and cell signaling pathways. In the future, 2-FPE could be used in the development of novel therapeutic agents and in the study of various diseases. It could also be used in the development of new diagnostic tools and in the study of drug metabolism and pharmacokinetics.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-10(9-15-2)14-8-7-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXLNIRXMTWEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Fluorophenyl)ethyl](1-methoxypropan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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